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Compound Focus: Nelfinavir Mesylate

CAS No.: 159989-65-8

Cat. No.: S007595

Pharmacological and Resistance Profile

For researchers comparing generic formulations to the branded product (VIRACEPT), the following table

summarizes critical quality attributes based on the official prescribing information and key research findings

[1] [2].

Branded Reference Key Considerations for Generic
Parameter .
(VIRACEPT) Data Equivalence
Mechanism of HIV-1 protease inhibitor The mechanism is inherent to the API;
Action (Ki=2nM); prevents cleavage generics must demonstrate equivalent
of gag-pol polyprotein [2]. chemical structure and purity.
Primary Resistance D30N [1] [2]. Thisis a Testing must confirm that generics do not
Mutation signature mutation for select for different resistance pathways.
nelfinavir, associated with Susceptibility of D30ON mutants to other Pls
high-level resistance (5- to 93-  should be preserved (remain susceptible to
fold) [1]. amprenavir, indinavir, lopinavir, saquinavir in

vitro) [1] [2].
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Parameter

Other Common
Mutations

In Vitro ECes Range

Pharmacokinetics
(750 mg TID)

Branded Reference
(VIRACEPT) Data

L90M, and changes at
positions 35, 36, 46, 71, 77, 88
[1] [2]. The L9OM mutation can
confer varying levels of cross-
resistance to other Pls [2].

7 to 196 nM [2].

AUC24: 43.6 + 17.8 mg-h/L,;

Cmax: 3.0+ 1.6 mg/L, Ctrough:
1.4 + 0.6 mg/L (morning) [2].

Key Considerations for Generic
Equivalence

Genotypic analysis should show a similar
spectrum of accessory mutations under
selective pressure.

The in vitro antiviral potency of generic
products should fall within this range.

Critical for Equivalence: Generic
formulations must demonstrate
bioequivalence, meeting regulatory criteria
(e.g., 90% CI for AUC and Cmax within 80-
125%). Administration with food is required

2].

Experimental Protocols for Antiviral Assessment

Here are detailed methodologies from published studies that can be adapted for head-to-head comparisons of

generic and branded nelfinavir.

Phenotypic Drug Susceptibility Assay

This protocol measures the concentration of drug required to inhibit viral replication in vitro, determining the

fold-change in resistance [1].

¢ Virus Preparation: Utilize reference laboratory strains (e.g., HIV-1 NL4-3) or patient-derived viral
isolates. For patient isolates, co-cultivate patient Peripheral Blood Mononuclear Cells (PBMCs) with
phytohemagglutinin-stimulated donor PBMCs to produce viral stocks [1].

¢ Infection and Drug Incubation: Incubate a standardized virus inoculum (e.g., 1000 TCIDso) with
uninfected donor PBMCs. Wash the cells and resuspend them in culture medium containing serial
dilutions of the generic or branded nelfinavir (e.g., 0.008 to 5 uM) [1].
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e Endpoint Measurement: After a set period (e.g., 7 days), harvest cell-free supernatants. Quantify
viral replication by measuring HIV p24 core antigen levels using a commercial ELISA kit [1].

e Data Analysis: Calculate the drug concentration that causes 90% inhibition (ECe0) compared to the
drug-free control. The level of resistance is expressed as the fold-change in EC90 compared to a
reference wild-type virus or the baseline isolate [1].

Genotypic Sequence Analysis

This protocol identifies mutations in the viral protease gene that confer resistance [1].

¢ Viral RNA Extraction: Use guanidinium isothiocyanate or similar methods to extract viral RNA from
plasma pelleted virus or virus-containing supernatants [1].

e cDNA Synthesis and PCR Amplification: Synthesize cDNA from the extracted RNA using a reverse
transcriptase kit. Subsequently, perform a two-step PCR amplification (primary followed by nested
PCR) to amplify the protease gene [1].

¢ Sequencing and Analysis: Purify the PCR products and sequence them using automated DNA
sequencers. Compare the sequences to a master consensus wild-type sequence (e.g., HIV-1 North
American clade B) to identify amino acid substitutions [1]. This method is semiquantitative and can
detect mutations present in as little as 10-15% of the virus population [1].

Site-Directed Mutagenesis and Recombinant Virus Assay

This method confirms the causal role of specific mutations in resistance and is key to understanding the

implications of the D30N profile [1].

¢ Plasmid Construction: Clone a large fragment (e.g., 4.3 kb Sphl-EcoRI fragment) of an infectious
molecular clone of HIV-1 (e.g., pNL4-3) into a mutagenesis plasmid [1].

¢ Introduction of Mutation: Use oligonucleotide primers containing the desired mutation (e.g., D30N)
to perform site-directed mutagenesis via PCR. Sequence the resulting plasmid to confirm the
presence of the mutation and the absence of errors [1].

¢ Virus Production: Transfect the mutant plasmid DNA into a suitable cell line (e.g., 293T cells) using
a transfection reagent to produce infectious recombinant virus [1].

¢ Phenotypic Testing: Determine the drug susceptibility of the recombinant virus using a cell-based
assay, such as infecting MT-4 cells and measuring viral output in the presence of drug serial dilutions

[1].
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Visualizing the Resistance Testing Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive equivalence

assessment, integrating the protocols described above.

API Quality & Purity Formulation Bioequivalence

Phenotypic Assay

If ECo0 fold-change
is significant

Genotypic Analysis

Test Specific Mutations
(e.g., D30N, L90M)

Cross-Resistance Profile

Conclusion: Equivalent?

Click to download full resolution via product page
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Key Testing Considerations

e Focus on D30N vs L90M: The primary goal is to confirm that a generic product induces the D30N
mutation as the dominant pathway, not L90M [1] [2]. D3ON is associated with a more favorable
cross-resistance profile, leaving patients with more subsequent treatment options.

e Assay Selection: Phenotypic assays directly measure drug susceptibility, while genotypic analysis
reveals the mutation landscape. The recombinant virus assay is considered the "gold standard" for
confirming the phenotypic impact of a specific mutation [1].

¢ Clinical Relevance: While in vitro data is critical, the ultimate goal is to ensure that generic nelfinavir

performs the same as the branded drug in a clinical setting, particularly in not compromising the
efficacy of subsequent protease inhibitor regimens [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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